molecular formula C13H20O3 B14430309 Phenol, 2-methoxy-4-[(pentyloxy)methyl]- CAS No. 81995-40-6

Phenol, 2-methoxy-4-[(pentyloxy)methyl]-

Cat. No.: B14430309
CAS No.: 81995-40-6
M. Wt: 224.30 g/mol
InChI Key: JRZRPDSRRGEVTO-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-[(pentyloxy)methyl]- is an organic compound with the molecular formula C13H20O3 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a methoxy group and a pentyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-[(pentyloxy)methyl]- typically involves the alkylation of 2-methoxyphenol with pentyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-[(pentyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-methoxy-4-[(pentyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-[(pentyloxy)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(methoxymethyl)-: Similar structure but with a methoxymethyl group instead of a pentyloxy methyl group.

    Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of a pentyloxy methyl group.

    2-Methoxy-4-methylphenol: Has a methyl group instead of a pentyloxy methyl group.

Uniqueness

Phenol, 2-methoxy-4-[(pentyloxy)methyl]- is unique due to the presence of the pentyloxy methyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

81995-40-6

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-methoxy-4-(pentoxymethyl)phenol

InChI

InChI=1S/C13H20O3/c1-3-4-5-8-16-10-11-6-7-12(14)13(9-11)15-2/h6-7,9,14H,3-5,8,10H2,1-2H3

InChI Key

JRZRPDSRRGEVTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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